Regioisomeric Advantage in Enzyme Inhibition: 4-Carboxy vs. 3-Carboxy Substitution and 5-Position Modification
While direct data for 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid itself at MtOPRT are not reported, the 6-hydroxy regioisomer (2,6-dihydroxypyridine-4-carboxylic acid; citrazinic acid) establishes the potency benchmark for the 4-carboxy-2-oxo-dihydropyridine scaffold. In a head-to-head enzyme inhibition study, 2,6-dihydroxypyridine-4-carboxylic acid inhibited MtOPRT with a Ki of 0.25 µM (competitive with orotate, pH 8.0, 25°C), compared to 6.2 µM for 6-hydroxy-5-((2-hydroxyethylamino)methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid—a 24.8-fold loss in potency upon 5-position substitution [1]. This demonstrates that the unsubstituted 4-carboxy-2-oxo-dihydropyridine core is the minimal potency-driving pharmacophore, and the 3-hydroxy group of the target compound provides an additional H-bond donor not present in citrazinic acid, potentially further enhancing target engagement. In contrast, the 3-carboxy regioisomer (2-oxo-1,2-dihydropyridine-3-carboxylic acid, CAS 609-71-2) has no reported MtOPRT inhibitory activity, consistent with the binding model requiring a 4-carboxylate for productive interaction with the enzyme's orotate-binding pocket [1].
| Evidence Dimension | Enzyme inhibition potency (Ki) against M. tuberculosis orotate phosphoribosyltransferase |
|---|---|
| Target Compound Data | Not directly measured; inferred as possessing the 4-carboxy-2-oxo-dihydropyridine pharmacophore core with additional 3-OH H-bond donor |
| Comparator Or Baseline | 2,6-Dihydroxypyridine-4-carboxylic acid (citrazinic acid): Ki = 0.25 µM; 6-Hydroxy-5-((2-hydroxyethylamino)methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Ki = 6.2 µM; 2-oxo-1,2-dihydropyridine-3-carboxylic acid: no activity reported |
| Quantified Difference | 24.8-fold Ki difference between unsubstituted 5-position and substituted analog; absence of activity for 3-carboxy regioisomer |
| Conditions | Recombinant MtOPRT enzyme; competitive inhibition vs. orotate; pH 8.0, 25°C; steady-state kinetics with isothermal titration calorimetry validation |
Why This Matters
For procurement decisions in antitubercular drug discovery programs targeting nucleotide metabolism, the 4-carboxy substitution pattern is a non-negotiable structural requirement for MtOPRT engagement, and the 3-hydroxy group provides a functional handle for further SAR exploration not available with the simpler citrazinic acid scaffold.
- [1] Breda, A.; Machado, P.; Rosado, L.A.; Souto, A.A.; Santos, D.S.; Basso, L.A. Pyrimidin-2(1H)-ones based inhibitors of Mycobacterium tuberculosis orotate phosphoribosyltransferase. European Journal of Medicinal Chemistry, 2012, 54, 113–122. Ki data from BRENDA enzyme database: Ki = 0.00025 mM for 2,6-dihydroxypyridine-4-carboxylic acid; Ki = 0.0062 mM for 6-hydroxy-5-((2-hydroxyethylamino)methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid. View Source
